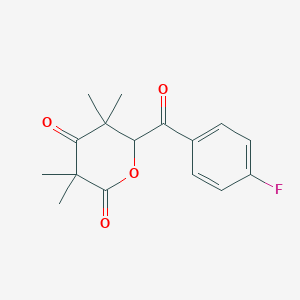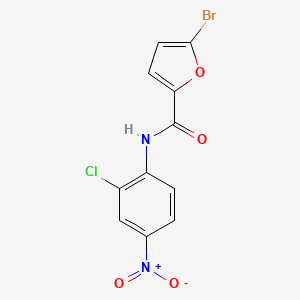
6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Übersicht
Beschreibung
6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate receptor modulator that has been investigated for its ability to treat various diseases, including multiple sclerosis, cancer, and transplant rejection.
Wissenschaftliche Forschungsanwendungen
6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been extensively studied for its potential therapeutic applications. In particular, it has been investigated for its ability to treat multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. This compound has been shown to reduce the number and severity of relapses in patients with multiple sclerosis, and it is currently approved for use in the treatment of this disease.
This compound has also been investigated for its potential to treat cancer. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been studied for its potential to prevent transplant rejection. It has been shown to inhibit the migration of T cells to the transplanted organ, reducing the risk of rejection.
Wirkmechanismus
6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione modulates the sphingosine-1-phosphate receptor, which is involved in the regulation of immune cell trafficking. This compound is phosphorylated by sphingosine kinase 2, which converts it to the active form, this compound-phosphate. This compound-phosphate binds to the sphingosine-1-phosphate receptor, causing internalization of the receptor and preventing the egress of lymphocytes from lymphoid organs. This reduces the number of immune cells in the circulation and reduces inflammation.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It reduces the number of circulating lymphocytes, particularly T cells, by causing their retention in lymphoid organs. This reduces inflammation and immune-mediated damage to tissues. This compound also has anti-proliferative effects on cancer cells, inducing apoptosis and inhibiting tumor growth. Additionally, this compound has been shown to have neuroprotective effects in animal models of multiple sclerosis, reducing demyelination and axonal damage.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has several advantages for lab experiments. It has a well-established synthesis method and has been extensively studied for its potential therapeutic applications. Additionally, it has a known mechanism of action and has been shown to have several biochemical and physiological effects. However, there are also limitations to using this compound in lab experiments. It is a complex molecule that may require specialized equipment and expertise to synthesize. Additionally, it may have off-target effects that could complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione. One area of interest is the development of this compound derivatives that have improved pharmacological properties, such as increased potency or reduced toxicity. Additionally, this compound could be investigated for its potential to treat other autoimmune diseases or inflammatory conditions. Finally, this compound could be studied in combination with other drugs to determine whether it has synergistic effects or can enhance the efficacy of other treatments.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has a well-established synthesis method and a known mechanism of action. This compound has been investigated for its ability to treat multiple sclerosis, cancer, and transplant rejection, and it has several biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are also several potential future directions for research on this compound.
Eigenschaften
IUPAC Name |
6-(4-fluorobenzoyl)-3,3,5,5-tetramethyloxane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO4/c1-15(2)12(21-14(20)16(3,4)13(15)19)11(18)9-5-7-10(17)8-6-9/h5-8,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWVYDFVVHKBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-hydroxy-1-(1-naphthylmethyl)-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3982886.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(2-thienyl)acetamide](/img/structure/B3982903.png)
![2-[(2-hydroxyethyl)amino]-3-[(4-methylphenyl)amino]naphthoquinone](/img/structure/B3982911.png)
![5-{4-[4-methyl-7-(methylthio)quinolin-2-yl]piperazin-1-yl}pyridazin-3(2H)-one](/img/structure/B3982919.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B3982925.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3982932.png)
![N,N-diethyl-2-[3-hydroxy-2-oxo-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B3982941.png)
![methyl 4-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzoate](/img/structure/B3982946.png)
![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3982953.png)
![(2-furylmethyl){5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3982958.png)
![2-{4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B3982962.png)
![4-methyl-N-(4-methylbenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3982980.png)
